molecular formula C18H30BNO2 B1379916 Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine CAS No. 2246485-99-2

Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine

Cat. No.: B1379916
CAS No.: 2246485-99-2
M. Wt: 303.2 g/mol
InChI Key: XDHXMAMMHVNUPX-UHFFFAOYSA-N
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Description

Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine is an organic compound that features a boron-containing dioxaborolane ring. This compound is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The presence of the dioxaborolane moiety makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine typically involves the following steps:

  • Formation of the Dioxaborolane Ring: : The dioxaborolane ring is formed by reacting pinacol with boronic acid derivatives under dehydrating conditions. This reaction is usually catalyzed by an acid such as hydrochloric acid or sulfuric acid.

  • Attachment of the Phenyl Group: : The phenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, where a phenylboronic acid derivative reacts with a halogenated dioxaborolane compound.

  • Introduction of the Butyl and Methyl Groups: : The final step involves the alkylation of the amine group with butyl and methyl halides under basic conditions, typically using sodium hydride or potassium carbonate as the base.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borate esters.

  • Reduction: : Reduction reactions can target the phenyl ring or the amine group, potentially leading to the formation of cyclohexyl derivatives or primary amines, respectively.

  • Substitution: : The dioxaborolane ring can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkoxides in the presence of a base.

Major Products

    Oxidation: Boronic acids or borate esters.

    Reduction: Cyclohexyl derivatives or primary amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine is used as a building block in the synthesis of complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing biaryl compounds, which are common in pharmaceuticals and agrochemicals.

Biology

The compound’s derivatives are studied for their potential biological activities. For instance, modifications of the phenyl ring can lead to compounds with antibacterial or anticancer properties.

Medicine

In medicinal chemistry, this compound is explored for its role in drug development. Its derivatives can serve as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Industry

In the chemical industry, this compound is used in the production of fine chemicals and specialty materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the dioxaborolane ring, making it less stable but more reactive in certain conditions.

    Pinacolborane: Contains a similar dioxaborolane ring but lacks the phenyl group, limiting its applications in cross-coupling reactions.

    Butylboronic Acid: Similar in structure but without the methyl and phenyl groups, making it less versatile in synthetic applications.

Uniqueness

Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine is unique due to its combination of a stable dioxaborolane ring and a reactive phenyl group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in both academic research and industrial applications.

Properties

IUPAC Name

N-methyl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30BNO2/c1-7-8-13-20(6)14-15-11-9-10-12-16(15)19-21-17(2,3)18(4,5)22-19/h9-12H,7-8,13-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHXMAMMHVNUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN(C)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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